Bradykinin hydroxyproline
Overview
Description
Bradykinin hydroxyproline is a variant of bradykinin, a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator . In this variant, the third residue of bradykinin, proline, is replaced by hydroxyproline .
Synthesis Analysis
The synthesis of Bradykinin hydroxyproline involves the replacement of the proline at the third amino acid residue of bradykinin with hydroxyproline .
Molecular Structure Analysis
Bradykinin and its variants, including Bradykinin hydroxyproline, exist in solution as disordered chains . The stereochemical features of diverse non-peptide antagonists translate into ligand anchoring points to complementary regions of the receptor .
Scientific Research Applications
Isolation and Identification in Human Physiology
Hydroxyproline analogues of bradykinin, specifically those where proline is replaced by hydroxyproline, have been isolated from human urine. The detailed amino acid sequencing and chromatographic behavior of these analogues have been explored, indicating their presence and potential biological roles in human physiology (Kato, Matsumura, & Maeda, 1988).
Enzymatic Hydroxylation Studies
Research has demonstrated that bradykinin can serve as a substrate for collagen proline hydroxylase. This indicates a specific enzymatic process where bradykinin undergoes hydroxylation, altering its structure and potentially its function (Rhoads & Udenfriend, 1969).
Analytical Differentiation Techniques
Advanced analytical techniques have been developed to differentiate hydroxyproline isomers in peptides like bradykinin. This research is crucial for understanding the specific forms and roles of hydroxyproline in various biological contexts (Kassel & Biemann, 1990).
Synthesis and Biological Studies
Synthetic analogues of bradykinin, incorporating hydroxyproline, have been created and studied for their biological effects. These studies help in understanding the structure-activity relationships of bradykinin and its analogues (Felix, Jimenez, Vergona, & Cohen, 2009).
Role in Blood Pressure and Renal Blood Flow
Research into the role of bradykinin hydroxyproline in blood pressure regulation and renal blood flow provides insights into its potential therapeutic applications (Seino et al., 1990).
Discovery and Intellectual Property Rights
Studies have also focused on the discovery process of bradykinin potentiating peptides, including those involving hydroxyproline, shedding light on the intersection of scientific discovery and intellectual property rights (Ferreira, 1994).
Inhibition Studies
Research on inhibitors of bradykinin degradation enzymes, which include hydroxyproline-containing compounds, can lead to potential therapeutic applications for controlling bradykinin levels in the body (Maggiora, Orawski, & Simmons, 1999).
Future Directions
Bradykinin, including its variants like Bradykinin hydroxyproline, is a molecule of immense therapeutic value . Future research directions include deciphering the bradykinin mediated signaling mechanisms involved in pathological conditions . This will help devise strategies for developing better treatment modalities in the implicated diseases .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t31-,32+,33+,34+,35+,36+,37+,38+,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLHZCEMXTCBN-DIBGMJQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bradykinin hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bradykinin hydroxyproline | |
CAS RN |
37642-65-2 | |
Record name | Bradykinin, hydroxy-pro(3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradykinin hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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